molecular formula C15H9FN4OS B3484656 2-amino-6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3,5-pyridinedicarbonitrile

2-amino-6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3,5-pyridinedicarbonitrile

Cat. No. B3484656
M. Wt: 312.3 g/mol
InChI Key: XTBWEGPKFBWDIY-UHFFFAOYSA-N
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Description

“2-amino-6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3,5-pyridinedicarbonitrile” is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a bisfluoro analog of modafinil and is considered a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with various functional groups attached, including an amino group, a thioether group, and a nitrile group . The presence of these functional groups likely contributes to its biological activity.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 394.4452432 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, compounds with similar structures may have certain hazards. For example, 2-Amino-4-(4-fluorophenyl)thiazole has hazard statements H302, H315, H320, H335, indicating potential hazards if swallowed, in contact with skin, eyes, or if inhaled .

properties

IUPAC Name

2-amino-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4OS/c16-12-3-1-9(2-4-12)13(21)8-22-15-11(7-18)5-10(6-17)14(19)20-15/h1-5H,8H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBWEGPKFBWDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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